

Synthesis and Characterization of 1-(4-nitrophenyl)pyrene: A Technical Guide

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Compound of Interest		
Compound Name:	Pyrene, 1-(4-nitrophenyl)-	
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This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for the novel compound 1-(4-nitrophenyl)pyrene. This molecule, combining the fluorescent properties of pyrene with the electron-withdrawing nature of a nitrophenyl group, holds potential for applications in various research fields, including the development of fluorescent probes and materials science.

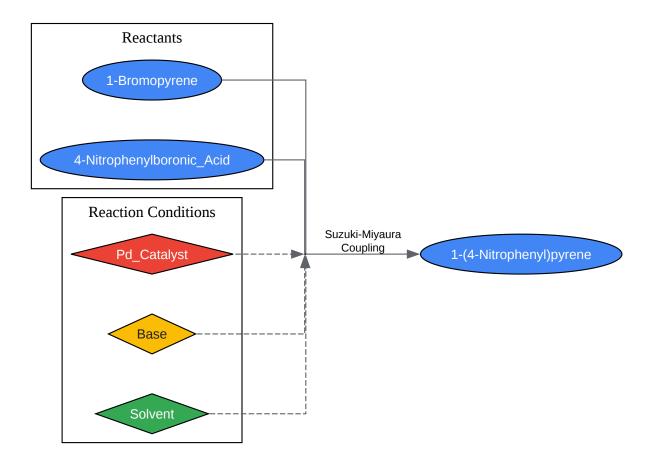
Synthesis of 1-(4-nitrophenyl)pyrene

The synthesis of 1-(4-nitrophenyl)pyrene can be effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This widely used palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.[1] In this proposed synthesis, 1-bromopyrene is coupled with 4-nitrophenylboronic acid.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The reaction involves the palladium-catalyzed coupling of 1-bromopyrene with 4-nitrophenylboronic acid in the presence of a base.





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Caption: Proposed Suzuki-Miyaura synthesis of 1-(4-nitrophenyl)pyrene.

Experimental Protocol

This protocol is a general guideline based on established Suzuki-Miyaura coupling procedures. [2][3][4] Optimization may be required to achieve the highest yields.

Materials:

- 1-Bromopyrene
- · 4-Nitrophenylboronic acid



- Palladium(II) acetate (Pd(OAc)₂)
- Triphenylphosphine (PPh₃) or other suitable phosphine ligand
- Potassium carbonate (K₂CO₃) or another suitable base
- Toluene and Water (degassed)
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Hexane and Dichloromethane for chromatography

Procedure:

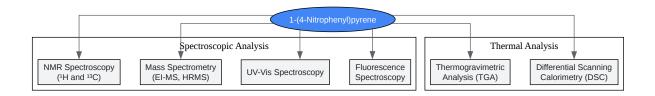
- To a round-bottom flask, add 1-bromopyrene (1.0 eq), 4-nitrophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
- Add palladium(II) acetate (0.05 eg) and triphenylphosphine (0.1 eg).
- The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
- Add degassed toluene and water in a 4:1 ratio.
- The reaction mixture is heated to 80-90 °C and stirred vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, the reaction is cooled to room temperature and diluted with water.
- The aqueous layer is extracted three times with dichloromethane.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
- The crude product is purified by silica gel column chromatography using a hexane/dichloromethane gradient to yield 1-(4-nitrophenyl)pyrene as a solid.





Characterization of 1-(4-nitrophenyl)pyrene

A comprehensive characterization of the synthesized 1-(4-nitrophenyl)pyrene is crucial to confirm its identity, purity, and properties. The following techniques are recommended:



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Caption: Workflow for the characterization of 1-(4-nitrophenyl)pyrene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the chemical structure of the synthesized compound.

Expected ¹H NMR (400 MHz, CDCl₃) Data:

The proton NMR spectrum is expected to show a complex pattern of aromatic protons in the region of δ 7.5-9.0 ppm. The protons of the pyrene core will exhibit characteristic coupling patterns, while the protons of the 4-nitrophenyl group will appear as two doublets.

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
Pyrene-H	7.8 - 8.5	m	-
Nitrophenyl-H (ortho to NO ₂)	~8.3	d	~8.8
Nitrophenyl-H (meta to NO ₂)	~7.8	d	~8.8



Expected ¹³C NMR (100 MHz, CDCl₃) Data:

The carbon NMR spectrum will show signals corresponding to the 22 carbon atoms of the molecule. The chemical shifts will be influenced by the electronic environment of each carbon atom. A reference to the computed 13C NMR spectrum is available on SpectraBase.[5]

Carbon	Predicted Chemical Shift (ppm)
Pyrene-C	120 - 135
Nitrophenyl-C (ipso)	~145
Nitrophenyl-C-NO ₂	~147
Nitrophenyl-CH (ortho to NO ₂)	~124
Nitrophenyl-CH (meta to NO ₂)	~130

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrometry Data:

- Electron Ionization (EI-MS): The mass spectrum should show a prominent molecular ion peak (M+) at m/z = 323.3.
- High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the molecular ion, confirming the elemental composition. The calculated exact mass for C₂₂H₁₃NO₂ is 323.0946.
- Fragmentation Pattern: Characteristic fragments are expected from the loss of the nitro group (-NO₂) and other rearrangements.[6]

Analysis Type	Expected m/z	Interpretation
EI-MS	323	[M]+
HRMS	323.0946	C22H13NO2



UV-Vis and Fluorescence Spectroscopy

The photophysical properties of 1-(4-nitrophenyl)pyrene are of significant interest.

UV-Vis Absorption Spectroscopy:

The UV-Vis spectrum, typically recorded in a solvent like dichloromethane or acetonitrile, is expected to show characteristic absorption bands of the pyrene chromophore, potentially with a slight red-shift due to the conjugation with the nitrophenyl group. Pyrene itself exhibits strong absorption bands around 335 nm.[4][7]

Solvent	Predicted λmax (nm)	Molar Absorptivity (ε, M ⁻¹ cm ⁻¹)
Dichloromethane	~340 - 360	> 40,000

Fluorescence Spectroscopy:

Pyrene is known for its strong fluorescence emission.[8] The fluorescence spectrum of 1-(4-nitrophenyl)pyrene is expected to show the characteristic vibronic structure of pyrene emission, although the nitro group may cause some quenching of the fluorescence quantum yield.[9] The emission is anticipated in the blue region of the spectrum.

Solvent	Excitation λmax (nm)	Emission λmax (nm)	Quantum Yield (ΦF)
Cyclohexane	~345	~375, 395	To be determined

Thermal Analysis

Thermal analysis provides information about the thermal stability and phase transitions of the compound.

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature. It will be used to determine the decomposition temperature of 1-(4-nitrophenyl)pyrene. Nitroaromatic compounds often exhibit distinct decomposition profiles.



Parameter	Predicted Value
Onset of Decomposition (Tonset)	> 250 °C
5% Weight Loss Temperature (Td5)	To be determined

Differential Scanning Calorimetry (DSC):

DSC is used to detect phase transitions, such as melting point and glass transitions. For a crystalline solid, a sharp endothermic peak corresponding to its melting point is expected.

Parameter	Predicted Value
Melting Point (Tm)	To be determined

Conclusion

This technical guide outlines a robust strategy for the synthesis and comprehensive characterization of 1-(4-nitrophenyl)pyrene. The proposed Suzuki-Miyaura coupling provides a reliable route to this novel compound. The detailed characterization plan, employing a suite of spectroscopic and thermal analysis techniques, will ensure the unambiguous identification and thorough understanding of the properties of 1-(4-nitrophenyl)pyrene, paving the way for its potential applications in various scientific and industrial domains. Researchers are encouraged to use this guide as a starting point and to optimize the described protocols for their specific needs.

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